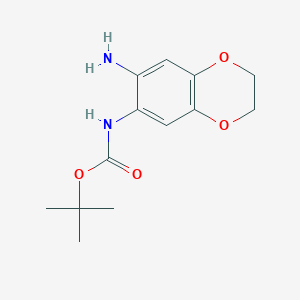

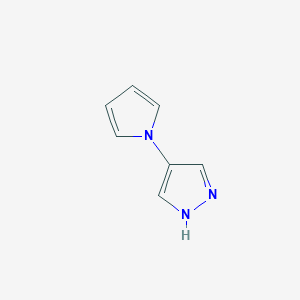

4-(1H-pyrrol-1-yl)-1H-pyrazole

Übersicht

Beschreibung

The compound “4-(1H-pyrrol-1-yl)-1H-pyrazole” is a heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. The molecular weight of a related compound, “4-(1H-Pyrrol-1-yl)benzoic acid”, is 187.195 Da .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Properties

- 4-(1H-pyrrol-1-yl)-1H-pyrazole and its derivatives are involved in various chemical syntheses. For example, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacts with substituted hydrazines to form regioisomeric pyrazoles, enabling selective formation of complex compounds (Mikhed’kina et al., 2009).

Spectroscopy and Photochemistry

- This compound class exhibits photoreactions like excited-state intramolecular proton transfer and solvent-assisted double-proton transfer. These reactions are studied using spectroscopic methods and quantum chemical computations, highlighting their potential in photochemical applications (Vetokhina et al., 2012).

Biological Activity

- Schiff bases of chitosan using heteroaryl pyrazole derivatives have been synthesized and characterized. These compounds show notable antimicrobial activity against various bacteria and fungi, indicating potential applications in biomedical research (Hamed et al., 2020).

Natural Product Research

- Pyrazole-alkaloids with a pyrrole ring have been isolated from watermelon seeds. These compounds, such as 1-[2-(5-hydroxymethyl-1H-pyrrole-2-carbaldehyde-1-yl)ethyl]-1H-pyrazole, exhibit melanogenesis inhibitory activity, suggesting their potential use in dermatological research (Kikuchi et al., 2015).

Antiviral Research

- Pyrazole scaffolds, including those containing 1H-pyrrol-1-yl, have shown potent anti-HIV activity. A comprehensive compilation of such compounds indicates their significance in developing new anti-HIV agents (Kumar et al., 2022).

Material Science

- Pyrrole-substituted complexes of Ru(II) containing pyrazole have been synthesized and analyzed for their spectral and electrochemical properties. Their potential for photosensitization and non-linear optical material applications is highlighted (Abboud et al., 2009).

Antioxidant Activity

- Pyrazoles with pyrrole substitution have been synthesized and evaluated for their antioxidant activity. Compounds with certain substituents exhibit greater activity, suggesting their potential use in antioxidant therapies (Lavanya et al., 2014).

Corrosion Inhibition

- Pyrazoline derivatives, including those related to this compound, have been explored as corrosion inhibitors for mild steel in acidic environments. Their effectiveness is demonstrated through various analytical and computational studies (Lgaz et al., 2020).

Safety and Hazards

Wirkmechanismus

- These compounds have been investigated as potential anticancer agents, and their cytotoxic activities involve various mechanisms, such as inhibition of dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinase, or adenosine receptors .

Target of Action

Pharmacokinetics (ADME Properties)

- Information on absorption is not available. The volume of distribution and protein binding are not reported . Details regarding metabolism and elimination are lacking. The compound’s bioavailability depends on its pharmacokinetic properties, which require further investigation.

As science progresses, we may gain deeper insights into the fascinating world of pyrrole derivatives! 🌟 .

Eigenschaften

IUPAC Name |

4-pyrrol-1-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-2-4-10(3-1)7-5-8-9-6-7/h1-6H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDUQVNVJVNJDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the reported synthesis of pyrazolopyrrolizinones, and how do they relate to 4-(1H-pyrrol-1-yl)-1H-pyrazole?

A: The synthesis of novel pyrazolopyrrolizinones is significant because these compounds are proposed as potential anticancer agents []. The synthesis utilizes 3-aryl-5-(pyrrolidin-1-ylcarbonyl)-4-(1H-pyrrol-1-yl)-1H-pyrazoles as key intermediates, highlighting the importance of the this compound scaffold in accessing potentially valuable bioactive molecules. The research focuses on developing a synthetic route to these complex heterocycles and characterizing the final pyrazolopyrrolizinones. Further research will be needed to explore the anticancer activity of these compounds and the specific role of the this compound moiety.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

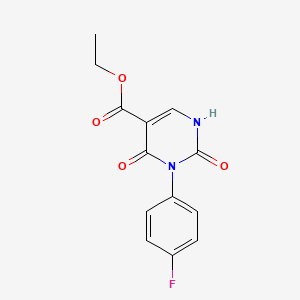

![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518202.png)

![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)

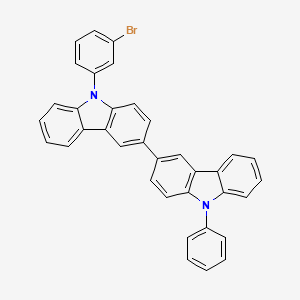

![N-([1,1'-Biphenyl]-4-yl)-9-phenyl-9H-carbazol-2-amine](/img/structure/B1518211.png)

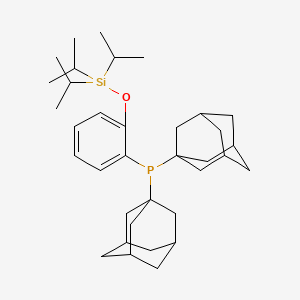

![N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide](/img/structure/B1518241.png)

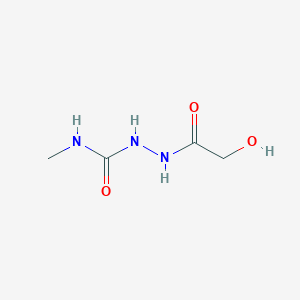

![N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1518248.png)